BenchChemオンラインストアへようこそ!

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Physicochemical property optimization lead-like chemical space CNS drug design

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1707580-74-2, MW 247.27 g/mol) is a spirocyclic heterocycle featuring a 1,3,8-triazaspiro[4.5]dec-1-en-4-one core scaffold with a 4-fluorophenyl substituent at position 2. The compound belongs to a privileged scaffold class that has demonstrated utility across multiple therapeutic target families, including indoleamine 2,3-dioxygenase (IDO1), tryptophan 2,3-dioxygenase (TDO), discoidin domain receptor kinases (DDR1/2), and phospholipase D (PLD1/2).

Molecular Formula C13H14FN3O
Molecular Weight 247.273
CAS No. 1707580-74-2
Cat. No. B2877842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
CAS1707580-74-2
Molecular FormulaC13H14FN3O
Molecular Weight247.273
Structural Identifiers
SMILESC1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C13H14FN3O/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,16,17,18)
InChIKeyIGAKKLUBDXRWOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS 1707580-74-2: Procurement-Grade Spirocyclic Building Block for Medicinal Chemistry


2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1707580-74-2, MW 247.27 g/mol) is a spirocyclic heterocycle featuring a 1,3,8-triazaspiro[4.5]dec-1-en-4-one core scaffold with a 4-fluorophenyl substituent at position 2 [1]. The compound belongs to a privileged scaffold class that has demonstrated utility across multiple therapeutic target families, including indoleamine 2,3-dioxygenase (IDO1), tryptophan 2,3-dioxygenase (TDO), discoidin domain receptor kinases (DDR1/2), and phospholipase D (PLD1/2) [2] [3]. Commercially available in free-base form from multiple global suppliers at purities ranging from 95% to 98%, this compound serves as a key intermediate for structure–activity relationship (SAR) exploration in drug discovery programs targeting immunooncology, neurodegenerative, and metabolic diseases .

Why Generic Substitution of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one Is Not Advisable Without Quantitative Justification


Substituting 2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one with a close structural analog—such as the 2-phenyl, 2-(2-fluorophenyl), 2-(4-methoxyphenyl), or 2-(4-trifluoromethoxy)phenyl congener—introduces measurable shifts in lipophilicity (ΔXLogP3 up to +1.1), hydrogen-bond acceptor count (ΔHBA up to +3), and topological polar surface area (TPSA) that collectively alter membrane permeability, efflux transporter susceptibility, and target binding pharmacophore geometry [1] [2]. The 4-fluorophenyl group occupies a distinct property space: it provides a moderate lipophilicity increase (XLogP3 = 0.9) versus the unsubstituted phenyl (XLogP3 = 0.8) without the excessive lipophilicity burden of the 4-OCF₃ analog (XLogP3 = 2.0), positioning it within lead-like physicochemical ranges for CNS and oral drug design [1] [3]. Additionally, the free-base form (MW = 247.27) avoids the counterion mass penalty of hydrochloride salts (e.g., 2-(2-fluorophenyl) HCl salt, MW = 283.73), providing higher active-fragment-per-unit-mass for downstream conjugation chemistry . These property differences are quantifiable and translate into divergent pharmacokinetic and pharmacodynamic outcomes when the building block is elaborated into final bioactive compounds [3].

Quantitative Differential Evidence for 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one Versus Closest Structural Analogs


Lipophilicity Balance: 2-(4-Fluorophenyl) Occupies the Lead-Like Sweet Spot Between Unsubstituted Phenyl and 4-Trifluoromethoxy Congeners

The XLogP3 value of 2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is 0.9, compared to 0.8 for the 2-phenyl analog and 2.0 for the 2-(4-trifluoromethoxy)phenyl analog, as computed by PubChem's XLogP3 algorithm [1] [2]. This represents a +0.1 log unit increase over the unsubstituted phenyl and a −1.1 log unit deficit versus the 4-OCF₃ variant. In the context of lead-like criteria (XLogP ≤ 3–4), the 4-fluorophenyl compound resides in an optimal range that balances passive membrane permeability with aqueous solubility, whereas the 4-OCF₃ analog approaches lipophilicity levels associated with increased risk of off-target binding, phospholipidosis, and poor metabolic clearance [3].

Physicochemical property optimization lead-like chemical space CNS drug design

Hydrogen-Bond Acceptor Count: The 4-Fluorophenyl Group Adds One HBA Versus Phenyl Without Inflating TPSA Beyond Drug-Like Thresholds

The target compound possesses 4 hydrogen-bond acceptor (HBA) atoms (3 from the triazaspiro core + 1 from the fluorine substituent), compared to 3 HBA for the 2-phenyl analog and 7 HBA for the 2-(4-trifluoromethoxy)phenyl analog [1] [2]. The topological polar surface area (TPSA) of the target compound is 53.5 Ų, which is identical to the 2-phenyl analog (same core scaffold) [1]. Critically, the additional HBA from the fluorine atom does not increase TPSA, as fluorine's contribution to polar surface area is negligible due to its small atomic radius and high electronegativity [3]. In contrast, the 4-OCF₃ analog adds three fluorine atoms and one oxygen, inflating HBA to 7 and likely increasing TPSA beyond 60 Ų, which approaches the threshold associated with reduced blood-brain barrier penetration (TPSA > 70–80 Ų) [3].

Pharmacophore design HBA optimization blood-brain barrier penetration

Commercial Availability and Purity: The Free-Base Form Achieves 95–98% Purity Across Multiple Global Suppliers at Competitive Unit Pricing

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is commercially stocked in free-base form by multiple suppliers: AKSci (Catalog 4124EA, 95% purity) , Chemenu (Catalog CM211653, 97% purity) , and Leyan (Catalog 1518692, 98% purity) . The hydrochloride salt of the 2-(2-fluorophenyl) regioisomer (CAS 1713163-98-4) is priced at £1,550/1g from Fluorochem , while the free-base target compound is listed at approximately ¥11,550/1g (~£1,270) from Fluorochem's distribution network . The 2-phenyl hydrochloride salt analog is priced at ¥13,085/1g from MACKLIN at 95% purity [1]. The target compound thus offers a purity range of 95–98% in free-base form, which avoids the additional molecular weight and potential hygroscopicity of hydrochloride salts, a consideration for moisture-sensitive downstream reactions.

Chemical procurement building block sourcing purity specification

Scaffold Privilege in IDO1/TDO Dual Inhibition: The 1,3,8-Triazaspiro[4.5]decane Core Is Validated in Patent Literature for Immuno-Oncology Target Engagement

The 1,3,8-triazaspiro[4.5]decane scaffold—more specifically its 2,4-dione oxidized congener—has been patented as a core template for potent dual IDO1/TDO inhibitors (WO 2020/252406 A1) [1]. Within this patent family, 4-fluorophenyl substitution is explicitly claimed as a preferred embodiment (R₁ = 4-fluorophenyl) [1] [2]. Separately, 1,3,8-triazaspiro[4.5]decane derivatives have been developed as selective PLD1/2 dual inhibitors with IC₅₀ values of 6 nM (PLD1) and 12 nM (PLD2) for the clinical candidate ML299 [3], and as DDR1 kinase inhibitors (IC₅₀ = 3.11 μM) [4]. The 4-fluorophenyl-substituted building block positioned at the 2-position of the scaffold maps directly onto the structural requirements for these target classes, providing a validated starting point for SAR exploration that the 2-phenyl, 2-(2-fluorophenyl), or 2-(4-methoxyphenyl) analogs cannot identically satisfy due to altered electronic and steric properties at the key pharmacophore position [1] [2].

Immuno-oncology IDO1 inhibitor TDO inhibitor spirocyclic scaffold

Optimal Research and Procurement Application Scenarios for 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one


IDO1/TDO Dual Inhibitor Lead Generation: Building Block for Immuno-Oncology SAR Libraries

Scientists developing dual IDO1/TDO inhibitors for cancer immunotherapy can use this compound as a key intermediate for diversification at the N-8 position of the spirocyclic scaffold. The 4-fluorophenyl group at position 2 aligns with the preferred substitution pattern claimed in WO 2020/252406 A1 , providing a direct entry into patent-relevant chemical space. The compound's moderate lipophilicity (XLogP3 = 0.9) and 4 HBA atoms offer a favorable starting point for lead optimization, avoiding the need for property-modulating structural changes often required when starting from the excessively lipophilic 4-OCF₃ analog (XLogP3 = 2.0) [3].

Kinase Inhibitor Scaffold Diversification: DDR1 and PLD Inhibitor Programs

The 1,3,8-triazaspiro[4.5]decane scaffold has demonstrated activity against DDR1 kinase (IC₅₀ = 3.11 μM) and PLD1/2 dual inhibition (ML299, PLD1 IC₅₀ = 6 nM, PLD2 IC₅₀ = 12 nM) . The 4-fluorophenyl building block enables medicinal chemists to explore N-8 functionalization strategies—such as sulfonylation, acylation, or reductive amination—while maintaining the critical 2-position 4-fluorophenyl pharmacophore. The free-base form simplifies stoichiometric control in parallel synthesis and library production workflows.

CNS Drug Discovery Programs Requiring Balanced Permeability and Metabolic Stability

For neuroscience targets where blood-brain barrier penetration and metabolic stability are critical, the 4-fluorophenyl building block offers a calculated advantage over alternatives. With TPSA = 53.5 Ų (well below the 70–80 Ų CNS threshold) and XLogP3 = 0.9, the compound resides in favorable CNS drug-like property space . The 4-fluoro substituent is a well-established metabolic blocking group that protects the para position of the phenyl ring from cytochrome P450-mediated oxidation , a feature absent in the unsubstituted 2-phenyl analog. This makes the building block particularly suitable for CNS-targeted library synthesis where metabolic soft spots must be addressed at the fragment level.

High-Throughput Chemistry and Parallel Synthesis Workflows: Multi-Supplier Sourcing Strategy

With confirmed availability from AKSci (95%), Chemenu (97%), and Leyan (98%) at competitive pricing , this building block supports multi-supplier procurement strategies that mitigate single-vendor supply chain risk. The compound's free-base form (MW = 247.27) avoids the counterion variability and hygroscopicity concerns associated with hydrochloride salts, ensuring consistent reagent quality across large parallel synthesis campaigns where precise stoichiometry is essential for reaction reproducibility.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.